molecular formula C20H14ClN3OS2 B2734561 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 896679-88-2

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2734561
CAS No.: 896679-88-2
M. Wt: 411.92
InChI Key: RXTJBPIRWZQWEK-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable halogenated compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the naphthyl group is introduced through an acylation reaction with naphthylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro group if present in the chlorophenyl moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agricultural Chemistry: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.

    Material Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in microbial or cancer cell metabolism.

    Pathways Involved: The compound may inhibit key enzymes or disrupt cellular pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(phenyl)acetamide
  • 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-2-yl)acetamide

Uniqueness

The unique combination of the thiadiazole ring, chlorophenyl group, and naphthylacetamide moiety in 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide provides distinct chemical properties and biological activities that differentiate it from similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS2/c21-16-10-4-3-9-15(16)19-23-20(27-24-19)26-12-18(25)22-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTJBPIRWZQWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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